molecular formula C13H20N2O B12670595 Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- CAS No. 66195-26-4

Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso-

Cat. No.: B12670595
CAS No.: 66195-26-4
M. Wt: 220.31 g/mol
InChI Key: NRGBRLBYBMBIAR-UHFFFAOYSA-N
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Description

Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- is an organic compound with a complex structure It is characterized by the presence of a benzene ring, an amine group, and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- typically involves the nitration of benzenamine derivatives. The process begins with the preparation of N-(1,4-dimethylpentyl)benzenamine, which is then subjected to nitration using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and controlled temperature and pressure conditions are common in industrial settings to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. The benzene ring allows for aromatic interactions with various biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

66195-26-4

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-(5-methylhexan-2-yl)-4-nitrosoaniline

InChI

InChI=1S/C13H20N2O/c1-10(2)4-5-11(3)14-12-6-8-13(15-16)9-7-12/h6-11,14H,4-5H2,1-3H3

InChI Key

NRGBRLBYBMBIAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NC1=CC=C(C=C1)N=O

Origin of Product

United States

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